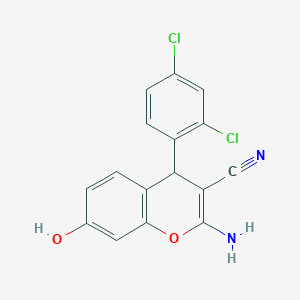
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
描述
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of 2,4-dichlorobenzaldehyde, malononitrile, and resorcinol in the presence of a suitable catalyst. The reaction is usually carried out in an ethanolic solution under reflux conditions . The use of microwave irradiation has also been reported to enhance the reaction efficiency .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and high-throughput screening of catalysts. The use of magnetic nanoparticles as catalysts has been explored to improve the yield and reduce the reaction time . These methods ensure a more sustainable and eco-friendly production process.
化学反应分析
Types of Reactions
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen substitution reactions can occur at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
科学研究应用
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its biological activities. Some of its applications include:
Antitumor Activity: The compound has shown promising results in inhibiting the growth of cancer cells by targeting tyrosine kinase receptors.
Antimicrobial Properties: It exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Antioxidant Activity: The compound has been found to possess strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
作用机制
The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. It primarily acts by inhibiting tyrosine kinase receptors, which play a crucial role in cell signaling pathways involved in cancer progression . The compound also exhibits strong binding affinity to bacterial cell wall biosynthesis enzymes, leading to its antimicrobial effects .
相似化合物的比较
Similar Compounds
2-amino-4-phenylthiazole: Known for its antibacterial activity.
2-amino-4H-benzo[h]chromene-3-carbonitrile: Exhibits antitumor activity similar to the target compound.
2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile: Another compound with significant biological activities.
Uniqueness
What sets 2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile apart is its unique combination of a chromene core with a dichlorophenyl group, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry.
属性
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-8-1-3-10(13(18)5-8)15-11-4-2-9(21)6-14(11)22-16(20)12(15)7-19/h1-6,15,21H,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNKCWLKLUQSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2C3=C(C=C(C=C3)Cl)Cl)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-phenylpropyl){[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B4946408.png)
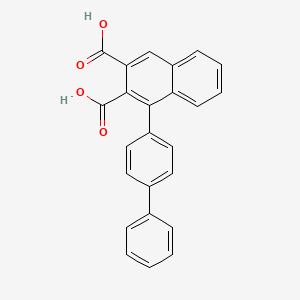
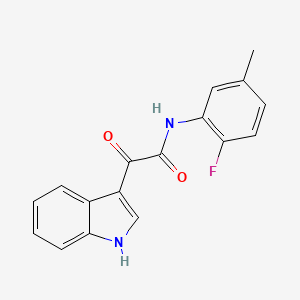
![6-BROMO-3',5'-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE](/img/structure/B4946435.png)
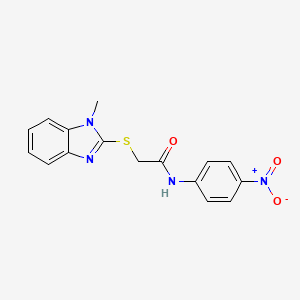
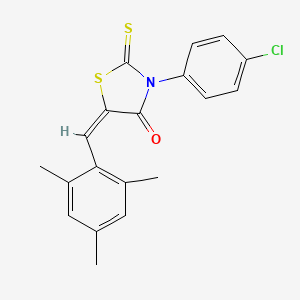
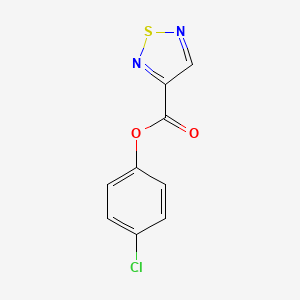
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(phenylthio)acetamide](/img/structure/B4946468.png)
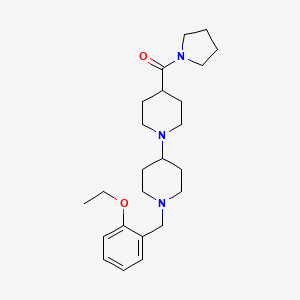

![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B4946481.png)
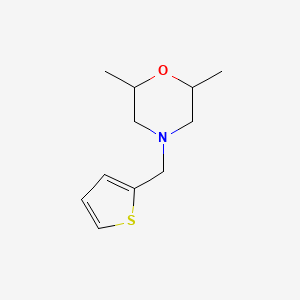
![5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide](/img/structure/B4946494.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4946497.png)
